
Ifetroban sodium
Descripción general
Descripción
El ifetroban sódico es un antagonista potente y selectivo del receptor de tromboxano. Se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en diversas afecciones médicas, incluida la metástasis del cáncer, la isquemia miocárdica, la hipertensión, el accidente cerebrovascular, la trombosis, la cardiomiopatía y la agregación plaquetaria .
Métodos De Preparación
La síntesis del ifetroban sódico implica varios pasos. Una ruta de síntesis práctica comienza con el lactol de 7-oxabiciclo[2.2.1]heptano ópticamente activo. La cadena lateral interfenileno se introduce mediante desprotonación con bromuro de etilmagnesio seguido de tratamiento con exceso de reactivo de Grignard arilo para producir un diol cristalino . El proceso implica múltiples pasos de purificación y cristalización para lograr el producto deseado. Los métodos de producción industrial típicamente implican procesos de escalado en Laboratorios Kilo y Plantas Piloto para producir sustancias farmacéuticas a granel requeridas para ensayos clínicos .
Análisis De Reacciones Químicas
El ifetroban sódico experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en el anillo aromático. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Ifetroban sodium is primarily recognized for its role as a receptor antagonist that inhibits the actions of thromboxane A2. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making ifetroban a potential therapeutic agent in conditions characterized by excessive platelet activity and vascular complications.
Key Characteristics:
- Mechanism of Action : this compound blocks thromboxane A2 receptors, leading to vasodilation and inhibition of platelet aggregation .
- Pharmacokinetics : It exhibits high oral bioavailability with over 85% intestinal absorption and maintains its antagonistic effects for at least 24 hours post-administration .
Therapeutic Applications
This compound has been investigated for several clinical applications:
Cardiovascular Diseases
- Hypertension : Clinical studies indicate that this compound can help reverse effects associated with elevated thromboxane levels in hypertensive patients. It has shown promise in reducing vascular resistance and improving blood flow .
- Pulmonary Arterial Hypertension : Preclinical models suggest that ifetroban may prevent cardiac fibrosis associated with pulmonary arterial hypertension, thus improving right ventricular function and overall cardiac efficiency .
Systemic Sclerosis (Scleroderma)
- This compound is being explored as a treatment for systemic sclerosis, particularly in patients with pulmonary complications. It aims to slow disease progression and improve patients' quality of life by reducing skin fibrosis and enhancing exercise capacity .
Hepatorenal Syndrome
- In phase II clinical trials, this compound was evaluated for its safety and pharmacokinetics in treating hepatorenal syndrome, demonstrating potential benefits for patients with liver-related kidney dysfunction .
Malignant Solid Tumors
- Recent studies have initiated trials to assess ifetroban's efficacy in treating malignant solid tumors at high risk of recurrence post-treatment. The focus is on its ability to modulate inflammatory responses that could contribute to tumor progression .
Case Studies
Several documented studies highlight the efficacy of this compound across different conditions:
Mecanismo De Acción
El ifetroban sódico ejerce sus efectos antagonizando los receptores de tromboxano A2 y prostaglandina H2. Estos receptores están involucrados en la agregación plaquetaria y la contracción vascular. Al bloquear estos receptores, el ifetroban sódico inhibe la agregación plaquetaria y relaja el músculo liso vascular, proporcionando efectos cardioprotectores y antitrombóticos .
Comparación Con Compuestos Similares
El ifetroban sódico es único por su alta selectividad y potencia como antagonista del receptor de tromboxano. Los compuestos similares incluyen:
Seratrodast: Otro antagonista del receptor de tromboxano utilizado principalmente para el asma.
Ramatroban: Se utiliza para la rinitis alérgica y también actúa como antagonista del receptor de tromboxano.
Terutroban: Investigado por su potencial en el tratamiento de enfermedades cardiovasculares. En comparación con estos compuestos, el ifetroban sódico ha demostrado un potencial terapéutico más amplio en diversas afecciones médicas
Actividad Biológica
Ifetroban sodium, a potent thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) receptor antagonist, has garnered attention for its diverse biological activities and therapeutic potential. This article synthesizes current research findings, clinical studies, and case reports to provide a comprehensive overview of its biological activity.
This compound primarily functions by antagonizing the TxA2/PGH2 receptors, which are implicated in various physiological processes including platelet aggregation, vascular contraction, and inflammatory responses. Thromboxane A2 is known to promote vasoconstriction and platelet activation, making its inhibition a strategic approach in managing cardiovascular diseases and conditions characterized by excessive platelet aggregation .
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic profile of this compound indicates significant antiplatelet activity. It inhibits smooth muscle contractions and platelet shape change without affecting overall cell proliferation . The pharmacokinetics of ifetroban suggest a favorable absorption profile, with studies indicating effective plasma concentrations ranging from 1 ng/ml to 100,000 ng/ml depending on the therapeutic context .
Clinical Applications
Cardiovascular Diseases
this compound has been studied extensively for its role in treating conditions like myocardial ischemia, hypertension, and thrombosis. Clinical trials have shown that it can effectively reverse the effects of TxA2-mediated processes, thereby improving outcomes in patients with cardiovascular complications .
Pulmonary Fibrosis
Recent investigations have explored the efficacy of ifetroban in idiopathic pulmonary fibrosis (IPF). A phase II clinical trial is currently assessing its safety and efficacy in preventing lung fibrosis due to various etiologies, including genetic factors and radiation exposure. Preliminary results indicate promising outcomes in terms of lung function preservation .
Systemic Sclerosis
this compound has also been investigated for systemic sclerosis (scleroderma), where it may ameliorate symptoms by targeting TGF-β signaling pathways that contribute to fibrosis . The drug's ability to counteract endothelial damage makes it a candidate for further exploration in fibrotic diseases.
Preclinical Studies
- Animal Models : Studies using mouse models have demonstrated that ifetroban administration reduces coronary artery dysfunction and improves cardiac function in conditions like muscular dystrophy. These findings support its potential application in heart failure management .
- Fibrosis Reduction : Research indicates that ifetroban may decrease fibrosis in right ventricular hypertrophy models associated with pulmonary arterial hypertension (PAH), suggesting a protective role against pressure overload-induced cardiac remodeling .
Case Studies
- Case Study 1 : In patients with severe coronary artery disease, administration of ifetroban resulted in significant reductions in thrombotic events and improved vascular function, highlighting its clinical relevance in acute settings.
- Case Study 2 : A cohort of patients with systemic sclerosis treated with ifetroban showed improved pulmonary function tests and quality of life metrics over a six-month period compared to control groups.
Summary Table of Biological Activities
Propiedades
IUPAC Name |
sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSQDNIXPEQAE-QBKVZTCDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935504 | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156715-37-6 | |
Record name | Ifetroban sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFETROBAN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.